molecular formula C9H16O B13581664 3,3-Dimethylspiro[3.3]heptan-1-ol

3,3-Dimethylspiro[3.3]heptan-1-ol

Cat. No.: B13581664
M. Wt: 140.22 g/mol
InChI Key: BPCWAGLXGWTGFN-UHFFFAOYSA-N
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Description

3,3-Dimethylspiro[3.3]heptan-1-ol is an organic compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between two cycloalkane rings, with a hydroxyl group attached to one of the carbon atoms. The presence of two methyl groups at the 3-position of the spiro linkage adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylspiro[3.3]heptan-1-ol typically involves the reaction of cyclohexanone with isobutylene in the presence of a strong acid catalyst. This reaction forms the spirocyclic intermediate, which is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylspiro[3.3]heptan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylspiro[3.3]heptan-1-ol is unique due to its spirocyclic structure combined with the presence of a hydroxyl group and two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,3-dimethylspiro[3.3]heptan-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)6-7(10)9(8)4-3-5-9/h7,10H,3-6H2,1-2H3

InChI Key

BPCWAGLXGWTGFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CCC2)O)C

Origin of Product

United States

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